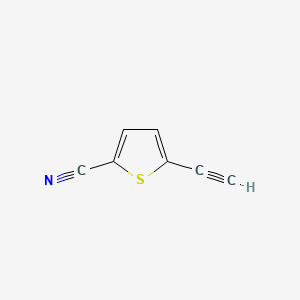

2-Thiophenecarbonitrile, 5-ethynyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Thiophenecarbonitrile, 5-ethynyl- (also known as 2-thiophenecarboxamide, 5-ethynyl- or 2-thiophenecarboxylic acid, 5-ethynyl-) is a carbon-based compound that has been used in scientific research for a variety of applications. It is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms, and is a key component of many organic molecules. 2-Thiophenecarbonitrile, 5-ethynyl- has been used as a starting material in organic synthesis, as a reagent for the synthesis of various organic compounds, and as a catalyst for various reactions. Additionally, it has been studied for its potential use in medicinal applications, including as an anti-inflammatory, anticonvulsant, and antifungal agent.

Wissenschaftliche Forschungsanwendungen

Conformational Polymorphism in Pharmaceuticals

A study conducted by Smith et al. (2006) explored the molecular structure of polymorphic forms of a compound related to 2-Thiophenecarbonitrile, 5-ethynyl-, using solid-state NMR and electronic structure calculations. This research highlighted the sensitivity of molecular conformation to NMR spectra, demonstrating the utility of solid-state NMR as a quantitative method for analyzing molecular structures in pharmaceuticals (Smith, Xu, & Raftery, 2006).

Thermochemistry and Polymorphism

Yu et al. (2000) focused on the thermochemistry and conformational polymorphism of a hexamorphic crystal system closely related to 2-Thiophenecarbonitrile, 5-ethynyl-. Their findings revealed variations in molecular conformation and packing modes across different polymorphs, offering insights into the thermodynamic stability relationships between these forms (Yu et al., 2000).

Molecular Wires and Mixed-Valence Complexes

Research on molecular wires and the synthesis of new mixed-valence complexes involving thiophene derivatives was presented by Le Stang and Lapinte (2000). They synthesized a binuclear μ-bis(ethynyl)thiophene complex, showcasing its stability and electrochemical properties, which are relevant for applications in molecular electronics (Le Stang & Lapinte, 2000).

Carbon Dioxide Gas Sensors

Daud et al. (2019) developed ethynylated-thiourea derivatives for use in resistive-type carbon dioxide gas sensors. Their work demonstrated the potential of thiophene derivatives in environmental monitoring and gas detection, highlighting the significant response and recovery times of these sensors at room temperature (Daud, Wahid, & Khairul, 2019).

Solvatochromic Behavior of Derivatives

The solvatochromic behavior of thiophene carbonitrile derivatives was investigated by Dappour et al. (2019), revealing how solvent polarity influences photophysical properties. This study provides valuable information for the design of materials with tailored optical properties for applications in sensors and optoelectronic devices (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).

Eigenschaften

IUPAC Name |

5-ethynylthiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3NS/c1-2-6-3-4-7(5-8)9-6/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPWNXMZXPEZGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophenecarbonitrile, 5-ethynyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanedioic acid, 2-cyano-3-methyl-, 4-ethyl 1-(2-propenyl) ester, [R-(R*,S*)]- (9CI)](/img/no-structure.png)

![Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-](/img/structure/B574869.png)